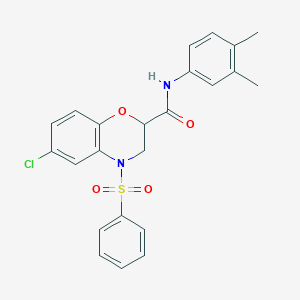![molecular formula C18H15N5O2S B11233606 2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11233606.png)
2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound that features a phenoxy group, a triazolo-thiadiazole moiety, and an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route includes the bromination of bis(acetylphenoxy)acetamides using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides. These intermediates are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol in the presence of a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy and triazolo-thiadiazole moieties can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolo-thiadiazole ring.
Condensation Reactions: The acetamide linkage can be involved in condensation reactions with other functional groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Ethanol and Piperidine: Common solvents and catalysts for reflux reactions.
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: A key reagent for forming the triazolo-thiadiazole moiety.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: The compound is used to study apoptosis induction and cell cycle arrest mechanisms.
Pharmacological Research: It serves as a model compound for developing new drugs targeting PARP-1 and EGFR enzymes.
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves dual inhibition of PARP-1 and EGFR enzymes. This dual inhibition leads to the induction of apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax, caspase-3, caspase-8, caspase-9) and downregulating anti-apoptotic genes (e.g., Bcl2) . The compound’s binding disposition inside the active sites of these enzymes has been confirmed through molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo-thiadiazole core and exhibit various pharmacological activities.
Quinoxaline Derivatives: These compounds are structurally related and have shown potential in anti-cancer research.
Uniqueness
2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE is unique due to its dual enzyme inhibition mechanism, which makes it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis and arrest the cell cycle at the G2/M phase further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-phenoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H15N5O2S/c24-16(11-25-15-4-2-1-3-5-15)19-10-13-6-8-14(9-7-13)17-22-23-12-20-21-18(23)26-17/h1-9,12H,10-11H2,(H,19,24) |
InChI Key |
JKTHKGFKVDNRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B11233531.png)
![5,7-dimethyl-1-phenyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11233533.png)
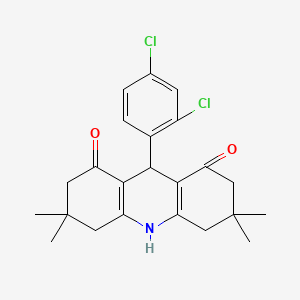

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B11233558.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide](/img/structure/B11233559.png)
![1-(benzylsulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11233566.png)
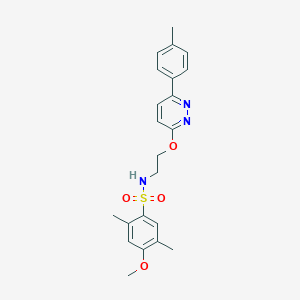
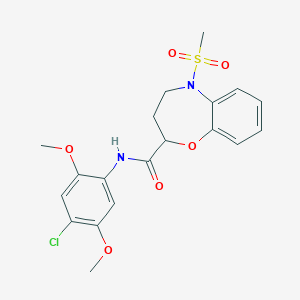
![N-(3-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11233591.png)
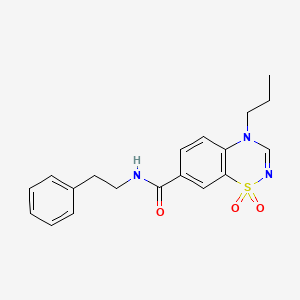
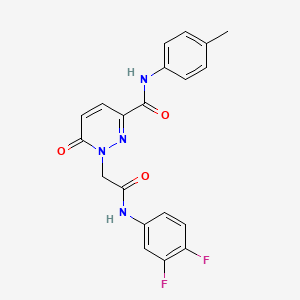
![1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11233618.png)
